molecular formula C11H10ClN3 B2847441 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine CAS No. 936075-45-5

6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine

Cat. No.: B2847441
CAS No.: 936075-45-5
M. Wt: 219.67
InChI Key: HLLPGROYJHVEEK-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine (CAS: 936075-45-5) is a pyrimidine derivative with the molecular formula C₁₁H₁₀ClN₃ and a molecular weight of 219.68 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 6 and a 2-methylphenyl group attached to the amine at position 4.

Properties

IUPAC Name

6-chloro-N-(2-methylphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLPGROYJHVEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine typically involves the reaction of 2-methylphenylamine with chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of pyrimidinamine, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical compounds.

Biology: In biological research, this compound is utilized to study the interactions of pyrimidinamines with biological macromolecules. It helps in understanding the role of pyrimidine derivatives in cellular processes and their potential as therapeutic agents.

Medicine: The compound has shown potential in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility makes it valuable in different industrial applications.

Mechanism of Action

The mechanism by which 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Differences
6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine 936075-45-5 C₁₁H₁₀ClN₃ 219.68 6-Cl, N-(2-methylphenyl) Reference compound
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine - C₁₈H₁₇ClN₄ 324.81 5-Cl, 6-Me, 2-pyridinyl, N-phenethyl Larger molecular size; pyridinyl and phenethyl groups enhance structural complexity. Implicated in methionine aminopeptidase inhibition (e.g., GNF-PF-359) .
6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine 1219976-36-9 C₁₁H₁₀ClN₃ 219.68 N-(4-methylphenyl) Positional isomer of the target; para-methylphenyl group reduces steric hindrance compared to ortho substitution .
6-Chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine 1514404-66-0 C₉H₉ClF₃N₃ 263.63 2-cyclopropyl, N-(trifluoroethyl) Trifluoroethyl group increases lipophilicity; cyclopropane introduces ring strain, potentially affecting reactivity .
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine 1219967-35-7 C₁₀H₁₄ClN₃O 227.69 N-(THP-4-ylmethyl) Oxygen-containing tetrahydrofuran moiety improves solubility .
6-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine 1125865-28-2 C₁₀H₉ClN₄ 220.66 N-(pyridin-2-ylmethyl) Pyridine substituent introduces basicity and hydrogen-bonding potential .
4-Chloro-N-(4-chlorophenyl)-6-methyl-2-pyrimidinamine 23497-36-1 C₁₁H₉Cl₂N₃ 262.12 4-Cl, 6-Me, N-(4-chlorophenyl) Dichlorophenyl substitution enhances electron-withdrawing effects; distinct substitution pattern (positions 4 and 6) .
6-Chloro-N-(3-ethoxypropyl)-4-pyrimidinamine 1219976-32-5 C₁₀H₁₄ClN₃O 227.69 N-(3-ethoxypropyl) Ether-linked alkyl chain increases hydrophilicity .
6-Chloro-N-(1-methylethyl)-2-(methylsulfonyl)-4-pyrimidinamine 1289386-49-7 C₈H₁₂ClN₃O₂S 249.72 N-(isopropyl), 2-SO₂Me Sulfonyl group enhances polarity and potential for hydrogen bonding .
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine 132938-37-5 C₈H₈ClN₃ 181.62 4-Cl, 6-Me, 5-propynyl Alkyne group introduces rigidity; compact structure with lower molecular weight .
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine 103505-49-3 C₁₀H₈Cl₂N₄ 263.10 4,5-diamine, N4-(4-chlorophenyl) Diamine structure enables chelation; dual chloro substituents .
6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 1111698-32-8 C₁₀H₁₀ClN₃O 227.66 N-(furan-2-ylmethyl), 2-Me Furan ring introduces aromaticity and potential for π-π interactions .

Substituent Effects on Properties

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl in , sulfonyl in ) decrease amine basicity, while electron-donating groups (e.g., methoxy in ) enhance it.
  • Solubility : Oxygen-containing substituents (e.g., ethoxypropyl in , THP in ) improve aqueous solubility, whereas purely hydrophobic groups (e.g., phenethyl in ) favor lipid membrane penetration.

Biological Activity

6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 936075-45-5
  • Molecular Formula : C₁₁H₁₂ClN₃
  • Molecular Weight : 223.69 g/mol

This compound exhibits biological activity primarily through its interactions with various molecular targets, particularly in the context of cancer therapy. The compound has been noted for its ability to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, targeting pathways that are often dysregulated in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may contribute to its therapeutic profile.

Biological Activity Data

Biological ActivityObservationsReferences
Kinase Inhibition Inhibits multiple kinases involved in tumor growth
Cell Proliferation Reduces proliferation in cancer cell lines
Apoptosis Induction Promotes programmed cell death in treated cells
Anti-inflammatory Effects Exhibits potential anti-inflammatory activity

Case Study 1: Inhibition of Tumor Growth

In a study conducted on non-small cell lung cancer (NSCLC) models, this compound demonstrated significant tumor growth inhibition. The mechanism was attributed to its ability to inhibit the HER family of receptor tyrosine kinases, which play a crucial role in the proliferation and survival of cancer cells.

Case Study 2: Impact on Cell Cycle Regulation

Another study highlighted the compound's effect on cell cycle regulation. Treatment with this compound resulted in G1 phase arrest in various human cancer cell lines. Flow cytometry analysis confirmed an increase in the proportion of cells in the G1 phase, indicating a halt in progression towards DNA synthesis.

Research Findings

Recent research has focused on optimizing the structure of pyrimidine derivatives to enhance their biological activity. Modifications to the chemical structure of this compound have been explored to improve potency and selectivity against specific kinases.

Notable Findings:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substitutions at the pyrimidine ring can significantly affect the inhibitory potency against targeted kinases.
  • Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents to enhance efficacy and reduce resistance observed in cancer treatments.

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